![molecular formula C17H16N4OS B2645661 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 434292-96-3](/img/structure/B2645661.png)

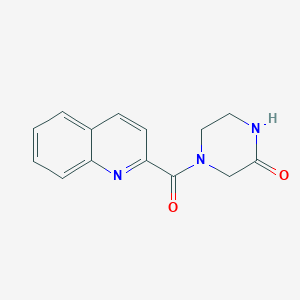

1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

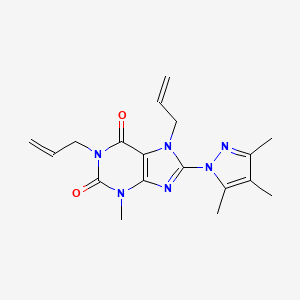

This compound is a specialty product for proteomics research . It has a molecular weight of 324.40 and a molecular formula of C17H16N4OS .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .科学的研究の応用

Anti-Helicobacter pylori Agents

Research indicates that derivatives of benzimidazole, including 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, have shown promise as anti-Helicobacter pylori agents. A study focused on carbamates derived from this scaffold demonstrated potent and selective activities against H. pylori. One prototype, identified as 12a, was particularly effective, exhibiting low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains and resistance to microbial resistance development. This suggests its potential as a novel anti-H. pylori agent, presenting a therapeutic avenue for combating this gastric pathogen (Carcanague et al., 2002).

Enzymatic Asymmetric Reduction

The compound and its derivatives have also been utilized in stereoselective bioreductions. Research demonstrates the use of fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols, achieving high enantiomeric excess. This process highlights the compound's utility in obtaining optically active substances, which is crucial for the synthesis of chiral molecules in pharmaceuticals (Borowiecki, Włoczewska, & Ochal, 2014).

Synthesis and Biological Evaluation of Derivatives

The compound's derivatives have been synthesized and evaluated for their biological properties. For instance, the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives involved Knoevenagel condensation and was followed by testing for antimicrobial activities. The derivatives displayed notable inhibition efficacy, suggesting their potential in antimicrobial applications. Additionally, these compounds underwent antioxidant and DNA cleavage studies, indicating their broad spectrum of biological activities (Nagaraja et al., 2020).

DNA Binding and Cytotoxicity

The benzimidazole-based compounds, including this chemical structure, have been explored for their DNA-binding capabilities and cytotoxic effects against cancer cells. Research involving new benzimidazole-based Schiff base copper(II) complexes revealed that these compounds bind effectively to DNA and exhibit substantial cytotoxic effects against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting their ability to interact with DNA and induce cytotoxic effects (Paul et al., 2015).

特性

IUPAC Name |

3-[3-(1H-benzimidazol-2-ylsulfanyl)propyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-17-20-14-8-3-4-9-15(14)21(17)10-5-11-23-16-18-12-6-1-2-7-13(12)19-16/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUAVMXSHQUICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCCN3C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)

![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)

![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)